molecular formula C17H20N2O4 B1241284 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-4-((2S)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinyl)-2,2-dimethyl-, (3S,4R)- CAS No. 129655-17-0

2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-4-((2S)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinyl)-2,2-dimethyl-, (3S,4R)-

Cat. No.: B1241284
CAS No.: 129655-17-0
M. Wt: 316.35 g/mol
InChI Key: PBEGNZBJXJTFMB-XZJROXQQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MJ-451 involves several steps, starting with the preparation of the benzopyran core. The key steps include:

Industrial Production Methods

Industrial production of MJ-451 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

MJ-451 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

MJ-451 has a wide range of scientific research applications:

Mechanism of Action

MJ-451 exerts its effects by opening ATP-sensitive potassium channels. This action leads to the hyperpolarization of cell membranes, which can relax smooth muscle tissues and reduce cellular excitability. The molecular targets include the potassium channel subunits, and the pathways involved are related to potassium ion flux and membrane potential regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MJ-451

MJ-451 is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its selective action on ATP-sensitive potassium channels in tracheal smooth muscle makes it particularly valuable for respiratory research .

Properties

CAS No.

129655-17-0

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(3S,4R)-3-hydroxy-4-[(2S)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C17H20N2O4/c1-17(2)16(22)15(19-11(9-20)4-6-14(19)21)12-7-10(8-18)3-5-13(12)23-17/h3,5,7,11,15-16,20,22H,4,6,9H2,1-2H3/t11-,15+,16-/m0/s1

InChI Key

PBEGNZBJXJTFMB-XZJROXQQSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3[C@@H](CCC3=O)CO)O)C

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C(CCC3=O)CO)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C(CCC3=O)CO)O)C

Synonyms

6-cyano-3,4-dihydro-2,2-dimethyl-2H-3-hydroxy-4-(2-oxo-1-(hydroxymethyl)-1-pyrrolidinyl)-1-benzopyran
MJ 355
MJ 451
MJ-355
MJ-451

Origin of Product

United States

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